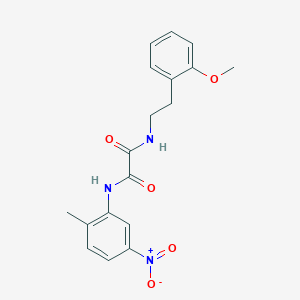

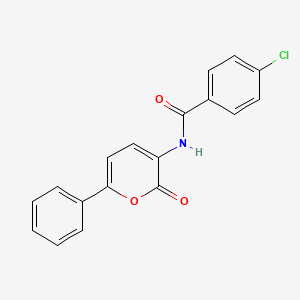

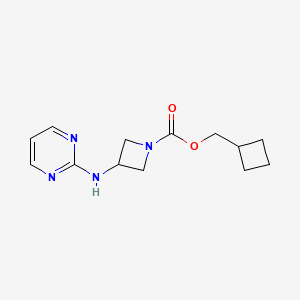

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- A study on the condensation of carboxylic acids and amines presented an efficient method for the synthesis of amides and esters, demonstrating a practical approach for forming bonds relevant to complex molecules similar to the one (Kunishima et al., 1999).

Biological Activity and Antimicrobial Properties

- Research into triazole derivatives has shown that these compounds possess antimicrobial activities, suggesting that similar structures could be explored for their antimicrobial potential (Bektaş et al., 2007).

- A study on the synthesis and biological activity of triazole analogues of piperazine revealed significant inhibition of bacterial growth, indicating the potential for developing antimicrobial agents from compounds with similar frameworks (Nagaraj et al., 2018).

Potential Therapeutic Applications

- Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating a route for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

- The interaction of antagonists with cannabinoid receptors has been analyzed to understand the molecular basis of their action, providing insights into the development of compounds targeting specific receptors for therapeutic purposes (Shim et al., 2002).

Mechanism of Action

Target of Action

The compound, also known as (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, is a synthetic cannabinoid that binds to cannabinoid (CB1) receptors as a full and potent agonist . The CB1 receptor plays a crucial role in the central nervous system, influencing mood, appetite, pain sensation, and memory .

Mode of Action

As a full agonist of the CB1 receptor, the compound mimics the action of endogenous cannabinoids, binding to the receptor and triggering a response . This interaction results in changes in the intracellular signaling pathways, leading to the physiological and psychological effects associated with cannabinoids .

Biochemical Pathways

The compound’s interaction with the CB1 receptor affects various biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell . This can further affect downstream signaling pathways, such as the protein kinase A pathway . Additionally, the compound may also influence the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular processes like proliferation, differentiation, and apoptosis .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross biological membranes and reach its target receptors in the brain . Its bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes .

Result of Action

The activation of the CB1 receptor by the compound can lead to various molecular and cellular effects. These may include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways . The overall result of these actions can lead to the psychoactive effects typically associated with cannabinoids .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its metabolism and action . Additionally, factors such as pH and temperature can influence its stability and activity

Properties

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylindazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-20-16-5-3-2-4-15(16)17(19-20)18(23)22-10-8-21(9-11-22)14-6-12-26(24,25)13-7-14/h2-5,14H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGOIMPOXNYPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

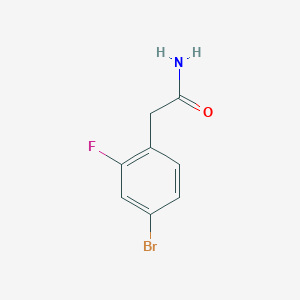

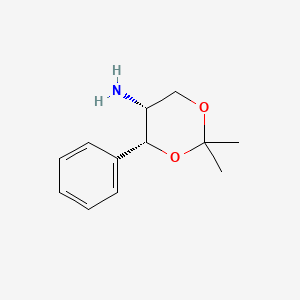

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)

![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

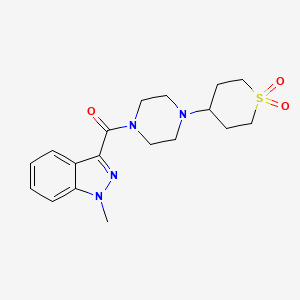

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)